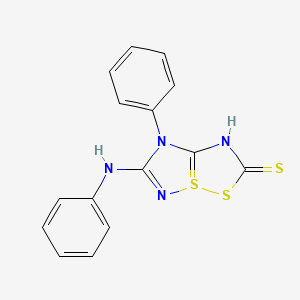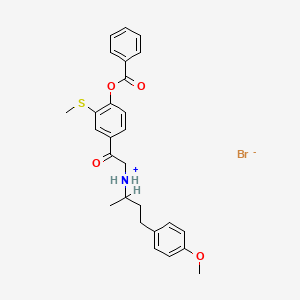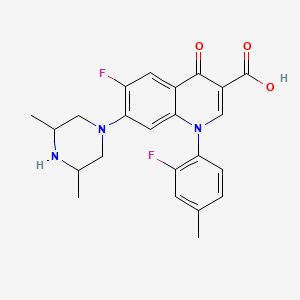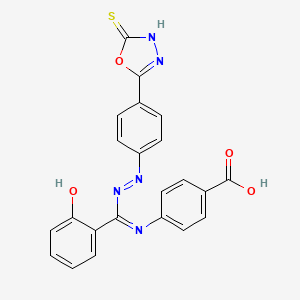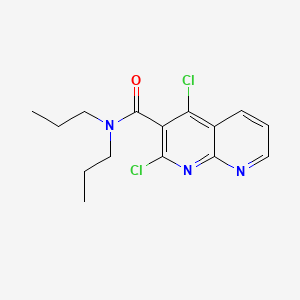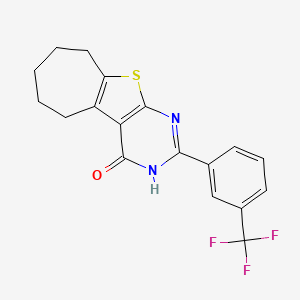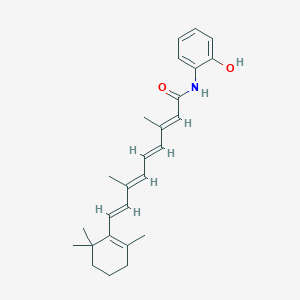
Retinamide, N-(2-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Rétinamide, N-(2-hydroxyphényl)-, est un dérivé synthétique de rétinoïde connu pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer. Ce composé appartient à la famille des rétinamides, qui sont des amides de l'acide rétinoïque. Les rétinamides ont été largement étudiés pour leur capacité à inhiber la croissance de diverses lignées de cellules cancéreuses et à induire l'apoptose.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du Rétinamide, N-(2-hydroxyphényl)-, implique généralement la condensation de l'acide tout-trans-rétinoïque avec la 2-aminophénol. La réaction est généralement effectuée en présence d'un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide. Les conditions réactionnelles comprennent souvent une atmosphère inerte et un solvant tel que le dichlorométhane pour assurer la pureté et le rendement du produit.
Méthodes de production industrielle
La production industrielle du Rétinamide, N-(2-hydroxyphényl)-, suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements plus élevés et une rentabilité accrue. Des techniques telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour purifier le composé et garantir sa pureté élevée pour les applications pharmaceutiques.
Analyse Des Réactions Chimiques
Types de réactions
Le Rétinamide, N-(2-hydroxyphényl)-, subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés quinoniques.
Réduction : Les réactions de réduction peuvent le convertir en dérivés d'hydroquinone.
Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels dans le cycle aromatique.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.
Substitution : Des réactifs tels que le brome (Br₂) et l'acide sulfurique (H₂SO₄) sont utilisés pour les réactions de substitution électrophile.
Principaux produits formés
Oxydation : Dérivés quinoniques.
Réduction : Dérivés d'hydroquinone.
Substitution : Divers dérivés phényliques substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Le Rétinamide, N-(2-hydroxyphényl)-, a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la réactivité des rétinoïdes.
Biologie : Investigated pour son rôle dans la différenciation cellulaire et l'apoptose.
Médecine : Exploré pour son potentiel en thérapie anticancéreuse, en particulier pour inhiber la croissance des cellules cancéreuses et induire l'apoptose.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.
Mécanisme d'action
Le mécanisme d'action du Rétinamide, N-(2-hydroxyphényl)-, implique des voies dépendantes et indépendantes des récepteurs rétinoïdes. Le composé se lie aux récepteurs de l'acide rétinoïque (RAR) et aux récepteurs X rétinoïdes (RXR), modulant l'expression des gènes et induisant l'apoptose dans les cellules cancéreuses. De plus, il peut générer des espèces réactives de l'oxygène (ERO), conduisant au stress oxydatif et à la mort cellulaire .
Applications De Recherche Scientifique
Retinamide, N-(2-hydroxyphenyl)-, has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of retinoids.
Biology: Investigated for its role in cell differentiation and apoptosis.
Medicine: Explored for its potential in cancer therapy, particularly in inhibiting the growth of cancer cells and inducing apoptosis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of Retinamide, N-(2-hydroxyphenyl)-, involves both retinoid-receptor-dependent and retinoid-receptor-independent pathways. The compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), modulating gene expression and inducing apoptosis in cancer cells. Additionally, it can generate reactive oxygen species (ROS), leading to oxidative stress and cell death .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(4-hydroxyphényl)-rétinamide (4-HPR) : Connu pour ses propriétés anticancéreuses et sa capacité à induire l'apoptose.
N-(2-carboxyphényl)-rétinamide (2-CPR) : Exhibe de meilleurs effets inhibiteurs de croissance dans certaines lignées de cellules cancéreuses par rapport au 4-HPR.
N-(4-éthoxyphényl)-rétinamide (4-EPR) : Utilisé comme étalon interne en chromatographie pour l'analyse des rétinoïdes.
Unicité
Le Rétinamide, N-(2-hydroxyphényl)-, est unique en raison de son affinité de liaison spécifique aux récepteurs de l'acide rétinoïque et de sa capacité à induire l'apoptose par des mécanismes dépendants et indépendants des récepteurs. Son groupe hydroxyle en position 2 du cycle phényle contribue également à sa réactivité chimique et à son activité biologique distinctes .
Propriétés
Numéro CAS |
75664-75-4 |
|---|---|
Formule moléculaire |
C26H33NO2 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-N-(2-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C26H33NO2/c1-19(15-16-22-21(3)12-9-17-26(22,4)5)10-8-11-20(2)18-25(29)27-23-13-6-7-14-24(23)28/h6-8,10-11,13-16,18,28H,9,12,17H2,1-5H3,(H,27,29)/b11-8+,16-15+,19-10+,20-18+ |
Clé InChI |
YTKXJYIDYLNKFF-FUQLHJDNSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=CC=C2O)/C)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=CC=C2O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




